molecular formula C18H20N2O4 B2702880 Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235372-72-1

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2702880
CAS No.: 1235372-72-1
M. Wt: 328.368
InChI Key: SNFFLKZAUFVAND-UHFFFAOYSA-N
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Description

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a piperidine core, a common structural motif in bioactive molecules, which is functionalized at the 1-position with a phenyl carbamate group and at the 4-position with a furan-2-carboxamido methyl spacer. The phenyl carbamate moiety is often utilized in chemical probes to modulate protein function, while the furan ring is a privileged structure known for its diverse biological activities. This unique architecture suggests potential utility as a key intermediate or a precursor in the synthesis of more complex molecular entities. Researchers may investigate its application as a scaffold for developing enzyme inhibitors, particularly those involving serine hydrolases or other carbamate-sensitive enzymes, given the potential for the carbamate group to act as an electrophile. Its primary value lies in its use as a For Research Use Only (RUO) compound, strictly for laboratory investigations such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFLKZAUFVAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel chemical entities.

Biology

Research indicates that this compound may exhibit bioactive properties, making it a candidate for further investigation in biological systems. Notably, it has been studied for:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL
  • Anticancer Activity : In vitro assays have shown potential anticancer effects, with IC50 values indicating efficacy against specific cancer cell lines:
Cell Line TestedIC50 Value (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Medicine

The compound's potential medicinal applications include:

  • Drug Development : It is being explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate neurotransmitter release suggests potential analgesic properties.
  • Therapeutic Applications : Investigations into its role as an inhibitor of enzymes linked to metabolic processes reveal its potential in treating conditions like inflammation and pain management.

Industry

In industrial applications, this compound can be utilized in the manufacture of advanced materials and chemicals due to its reactivity and functional versatility.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies conducted on HeLa and MCF-7 cell lines revealed that the compound induces apoptosis, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperidine carboxylate core is shared with several derivatives in the evidence, but substituent variations significantly influence properties:

Compound Key Substituents Synthesis Yield Functional Impact
Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate Furan-2-carboxamido methyl Not reported Potential for π-π stacking (furan), hydrogen bonding (amide)
tert-Butyl 4-(((4-chlorobenzyl)sulfamoyl)methyl)piperidine-1-carboxylate Sulfamoyl, chlorobenzyl Literature-based Increased hydrophobicity; possible toxicity (chlorine)
tert-Butyl 4-(trifluoromethylphenyl)piperidine-1-carboxylate Trifluoromethylphenyl 71% Enhanced metabolic stability (CF₃ group)
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino Not reported Basic amine; regulatory concern (Red List)
tert-Butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-fluorophenyl derivatives Methoxybenzyl, pyridylmethyl 71–94% Electron-donating groups (methoxy) improve solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances stability but reduces solubility, whereas methoxy groups in improve aqueous compatibility.
  • Amide vs. Amino Groups: The target compound’s furan-2-carboxamido group offers hydrogen-bonding capability, contrasting with the basic phenylamino group in , which may alter receptor binding.

Spectroscopic and Analytical Data

  • NMR Shifts : In , fluorophenyl and benzodioxolyl groups cause distinct δ shifts (e.g., 6.8–7.4 ppm for aromatic protons), which would differ from the target compound’s furan protons (expected ~6.3–7.5 ppm).
  • 19F NMR : Trifluoromethyl groups in produce a singlet at δ = 15.4 ppm, absent in the target compound.

Biological Activity

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound notable for its structural resemblance to fentanyl, which suggests potential biological activities primarily through opioid receptor interactions. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1235372-72-1

The compound features a piperidine ring, a furan ring, and a phenyl group, which contribute to its pharmacological properties.

Target and Mode of Action

This compound likely targets the opioid receptors (particularly mu-opioid receptors) in the central nervous system. The binding to these receptors mimics the effects of endogenous opioids, leading to various physiological responses:

  • Analgesia : Reduction in pain perception.
  • Sedation : Induction of drowsiness or sleepiness.
  • Euphoria : Feelings of intense happiness or pleasure.

Biochemical Pathways

The interaction with opioid receptors influences neurotransmitter release, notably dopamine and norepinephrine, which are critical in pain modulation and reward pathways .

Pharmacokinetics

Similar compounds exhibit rapid absorption and distribution within the body, with hepatic metabolism followed by renal excretion. The pharmacokinetic profile suggests that this compound could be effective in both acute and chronic pain management scenarios.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, related compounds have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.85
Compound BA5493.0
Compound CHCT116<10

These findings suggest that modifications to the furan and piperidine moieties could enhance anticancer efficacy, potentially making them viable candidates for further development .

Antimicrobial Activity

Furan-containing compounds have been documented to exhibit antimicrobial properties. The biological evaluation of related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated various derivatives of piperidine-based compounds for their anticancer potential against human cancer cell lines (MCF-7, A549). Results indicated that certain derivatives exhibited superior growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Assessment :
    • Another research focused on the antimicrobial properties of furan derivatives found that specific modifications led to enhanced activity against resistant bacterial strains, indicating potential for development as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., tert-butyl for piperidine nitrogen stabilization) and coupling reagents for amide bond formation between the furan-2-carboxamide and piperidine moieties. Purification via reverse-phase HPLC (≥98% purity) is critical, with mobile phases optimized using sodium acetate and sodium 1-octanesulfonate buffers (pH 4.6) in methanol mixtures . Intermediate characterization by LC-MS ensures structural fidelity, while protecting group removal under mild acidic conditions preserves functionality .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, while 1^1H/13^13C NMR resolves stereochemistry and substituent positioning. Purity assessment employs HPLC with UV detection at 254 nm, using validated pharmacopeial methods with buffer systems (e.g., sodium acetate/methanol) . Comparative TLC against known standards can preliminarily verify reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinantly expressed targets (e.g., monoacylglycerol lipase for inhibitor studies) and include positive controls like JZL184 . Dose-response curves and kinetic analyses (e.g., KiK_i, IC50_{50}) clarify potency differences. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound for in vivo neuroprotection studies?

  • Methodological Answer : Structural modifications, such as ester-to-carbamate substitutions, enhance blood-brain barrier permeability . Pharmacokinetic profiling in rodent models includes plasma half-life (t1/2t_{1/2}), clearance, and brain-to-plasma ratio measurements via LC-MS/MS. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots . Comparative studies with analogs like SRT3657 (tert-butyl piperidine carboxylate derivatives) reveal structure-activity relationships (SAR) for bioavailability optimization .

Q. How can researchers design experiments to elucidate the molecular target of this compound in neurodegenerative pathways?

  • Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) to identify binding partners. CRISPR-Cas9 knockout models validate target relevance, while surface plasmon resonance (SPR) quantifies binding kinetics. Functional assays (e.g., SIRT1 deacetylase activity) paired with siRNA silencing confirm mechanistic involvement .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibitory potency be addressed?

  • Methodological Answer : Re-evaluate assay conditions: pH, ionic strength, and cofactor concentrations (e.g., Mg2+^{2+} for kinases) significantly impact activity. Use internal standards (e.g., MAFP for lipases) to normalize inter-lab variability . Meta-analyses of raw datasets (e.g., IC50_{50} curves) and statistical tests (e.g., ANOVA) identify outliers. Collaborative reproducibility studies with shared compound batches resolve inconsistencies .

Experimental Design Considerations

Q. What in vitro models are appropriate for assessing the compound’s neuroprotective efficacy?

  • Methodological Answer : Primary neuronal cultures exposed to oxidative stress (e.g., H2_2O2_2) or amyloid-β oligomers quantify neuroprotection via cell viability assays (MTT, LDH release). High-content imaging measures dendritic arborization. For mechanistic insights, use transgenic cell lines (e.g., tau-expressing HEK293) and monitor phosphorylation via Western blot .

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